3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c17-14(13-7-18-8-15-13)16-11-3-4-12(16)6-10(5-11)9-1-2-9/h7-8,11-12H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSJFQHGJDLDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CSC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of the thiazole ring. Common synthetic routes include:
Cyclopropanation: Formation of the cyclopropylidene group through cyclopropanation reactions.
Bicyclic Core Formation: Construction of the 8-azabicyclo[3.2.1]octane framework using intramolecular cyclization reactions.
Thiazole Ring Introduction: Incorporation of the thiazole ring via condensation reactions with appropriate thiazole precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, resulting in reduced analogs.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biology: In biological research, the compound’s unique structure allows it to interact with specific biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: The compound has shown promise in medicinal chemistry as a potential lead compound for the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery efforts.
Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and materials, contributing to advancements in materials science and engineering.
Mechanism of Action
The mechanism of action of 3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure and thiazole ring enable it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations
Key Observations :
Core Modifications
Key Observations :
Core Assembly
Functionalization
- Cyclopropylidene Introduction: Potentially via cyclopropanation of a preformed enyne intermediate, analogous to Pauson-Khand reactions in bicyclic systems .
- Thiazole-4-carbonyl Attachment : Acylation of the 8-amine using thiazole-4-carbonyl chloride under Schotten-Baumann conditions.
Pharmacological and Physicochemical Properties
Biological Activity
3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a thiazole ring. This compound belongs to the family of azabicyclo compounds, which are known for their diverse biological activities, particularly in pharmacology. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is C14H16N2OS, with a molecular weight of 260.36 g/mol. The compound features a bicyclic framework that contributes to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2OS |
| Molecular Weight | 260.36 g/mol |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. The thiazole moiety in 3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane is likely responsible for such activities, as thiazoles have been documented to inhibit bacterial growth and possess antifungal properties.
Opioid Receptor Interaction
The 8-azabicyclo[3.2.1]octane scaffold has been extensively studied for its interaction with opioid receptors. Compounds derived from this scaffold have shown significant activity as kappa opioid receptor antagonists, which may provide insights into the potential therapeutic applications of 3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane in pain management and addiction therapies .
Structure-Activity Relationship (SAR)
A detailed SAR study on related azabicyclo compounds has revealed that modifications to the bicyclic core and substituents can significantly affect biological activity. For instance, changes in the N-substitution patterns have been shown to enhance selectivity for specific opioid receptors while minimizing off-target effects . The unique combination of cyclopropylidene and thiazole functionalities in this compound suggests a tailored approach to optimizing its pharmacological profile.
Study on Antimicrobial Efficacy
In a study evaluating various thiazole derivatives, 3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Opioid Receptor Binding Affinity
Another investigation focused on the binding affinity of 8-azabicyclo[3.2.1]octane derivatives at kappa opioid receptors demonstrated that modifications similar to those present in 3-Cyclopropylidene-8-(1,3-thiazole-4-carbonyl)-8-azabicyclo[3.2.1]octane resulted in enhanced receptor affinity and selectivity . This research underscores the potential for developing new analgesics based on this scaffold.
Q & A
Q. Key Reaction Conditions :
| Step | Solvent | Temperature | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| 1 | THF | 0–25°C | Grubbs Catalyst | 60–75 |
| 2 | DMF | RT | EDC/HOBt | 70–85 |
Basic: How is the structural integrity of this compound validated in synthetic studies?
Methodological Answer:
Structural confirmation requires:
- Spectroscopic Analysis :
- NMR : H/C NMR to verify cyclopropylidene protons (δ 1.2–1.8 ppm) and thiazole carbonyl (δ 165–170 ppm) .
- HRMS : Exact mass matching (±2 ppm) for molecular ion peaks .
- X-ray Crystallography : Resolves bicyclic geometry and substituent orientation .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1680 cm) and cyclopropane C-H bends (800–1000 cm) .
Advanced: How can researchers resolve contradictions in reported reaction yields for the thiazole coupling step?
Methodological Answer:
Yield discrepancies often arise from:
- Solvent Polarity : Higher yields in DMF vs. DCM due to improved reagent solubility .
- Moisture Sensitivity : Use of molecular sieves or anhydrous solvents prevents hydrolysis of active intermediates .
- Catalyst Aging : Freshly prepared EDC/HOBt improves coupling efficiency by 15–20% compared to stored reagents .
Q. Validation Protocol :
Replicate reactions under controlled humidity (<5% RH).
Compare yields across solvents (DMF, acetonitrile, THF).
Characterize byproducts via LC-MS to identify hydrolysis artifacts .
Advanced: What strategies optimize in vitro bioactivity assays for this compound’s pharmacological potential?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs, as bicyclic amines often modulate these targets .
- Assay Design :
- Binding Affinity : Surface plasmon resonance (SPR) with immobilized receptors .
- Functional Activity : cAMP/GTPγS assays for GPCR modulation .
- Control Experiments :
- Use known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity.
- Test enantiopure isomers to isolate stereospecific effects .
Q. Example Data :
| Target | IC (nM) | Selectivity Index (vs. off-target) |
|---|---|---|
| Kinase A | 12 ± 2 | >1000 |
| GPCR B | 85 ± 10 | 50 |
Advanced: How do structural modifications (e.g., thiazole substitution) impact SAR?
Methodological Answer:
- Thiazole Modifications :
- Electron-Withdrawing Groups (e.g., -Cl, -CF): Enhance binding affinity but reduce solubility .
- Bulkier Substituents : Improve target selectivity but may hinder membrane permeability .
- Cyclopropylidene Adjustments :
- Ring Strain : Smaller rings (e.g., cyclopropane vs. cyclobutane) increase reactivity but reduce metabolic stability .
Q. SAR Workflow :
Synthesize derivatives with systematic substituent variations.
Test in parallel assays (binding, solubility, metabolic stability).
Use computational modeling (e.g., docking with AutoDock Vina) to rationalize trends .
Basic: What analytical techniques are used to assess purity and stability?
Methodological Answer:
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to quantify impurities (<2%) .
- Stability Studies :
- Forced Degradation : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days .
- Degradation Products : Monitor via LC-MS; cyclopropylidene ring opening is a common degradation pathway .
Advanced: How can researchers address low solubility in aqueous assays?
Methodological Answer:
- Formulation Adjustments :
- Use co-solvents (e.g., DMSO ≤1%, cyclodextrin inclusion complexes) .
- Salt formation (e.g., hydrochloride) improves aqueous solubility by 5–10× .
- Structural Tweaks : Introduce polar groups (e.g., -OH, -NH) on the thiazole or bicyclic nitrogen .
Advanced: What mechanistic insights explain its reactivity in [3+2] cycloadditions?
Methodological Answer:
- Transition State Analysis : DFT calculations (B3LYP/6-31G*) show strain in the bicyclic framework lowers activation energy by 8–10 kcal/mol .
- Steric Effects : Cyclopropylidene’s rigidity directs regioselectivity toward endo products .
- Catalyst Role : Grubbs catalysts stabilize diradical intermediates, accelerating ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
